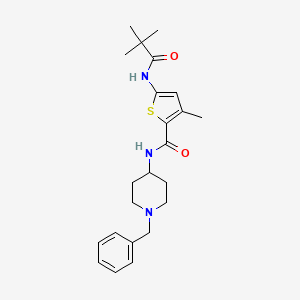![molecular formula C19H19N3O4 B7463342 N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine](/img/structure/B7463342.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine, commonly known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. Originally developed as an antihistamine, Dimebon has shown promising results in preclinical and clinical studies for its ability to improve cognitive function and memory in patients with Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions. In
作用機序
The exact mechanism of action of Dimebon is not fully understood, but it is thought to involve multiple targets in the brain. Dimebon has been shown to inhibit the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. Dimebon also enhances mitochondrial function and reduces oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Dimebon has been shown to have several biochemical and physiological effects in the brain. In animal models of Alzheimer's disease, Dimebon has been shown to reduce amyloid-beta levels and improve synaptic function. Dimebon has also been shown to improve mitochondrial function and reduce oxidative stress in the brain. In clinical trials, Dimebon has been shown to improve cognitive function and activities of daily living in patients with Alzheimer's disease.
実験室実験の利点と制限
One advantage of using Dimebon in lab experiments is its ability to improve cognitive function and memory in animal models of neurodegenerative diseases. This makes Dimebon a useful tool for studying the underlying mechanisms of these diseases and testing potential therapeutic interventions. However, one limitation of using Dimebon is its relatively low potency and selectivity for its targets in the brain. This can make it difficult to interpret the results of experiments and may limit its potential as a therapeutic agent.
将来の方向性
There are several potential future directions for research on Dimebon. One area of interest is the development of more potent and selective analogs of Dimebon that could be used as therapeutic agents for neurodegenerative diseases. Another area of interest is the use of Dimebon in combination with other drugs or interventions to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of Dimebon and its potential targets in the brain.
合成法
The synthesis of Dimebon involves a multi-step process that includes the reaction of 3,4-dimethoxyphenylacetonitrile with 2-bromoethylamine hydrobromide to produce the intermediate 2-(3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with 8-nitroisoquinoline to form the final product, Dimebon. The synthesis of Dimebon has been reported in several publications, and the purity and yield of the final product depend on the specific reaction conditions used.
科学的研究の応用
Dimebon has been extensively studied for its potential therapeutic effects in various neurological disorders. Preclinical studies have shown that Dimebon can improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. Clinical trials in patients with Alzheimer's disease have also shown that Dimebon can improve cognitive function and activities of daily living compared to placebo.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-18-6-3-13(11-19(18)26-2)7-10-21-16-4-5-17(22(23)24)15-12-20-9-8-14(15)16/h3-6,8-9,11-12,21H,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSIYDUOIIGFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C=CN=CC3=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
![1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine](/img/structure/B7463263.png)
![2-(Imidazol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463267.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B7463274.png)

![1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine](/img/structure/B7463278.png)



![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463305.png)
![2-ethoxy-N,N-dimethyl-5-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]benzenesulfonamide](/img/structure/B7463322.png)
![Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate](/img/structure/B7463331.png)
![Methyl 2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]benzoate](/img/structure/B7463348.png)
![3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide](/img/structure/B7463360.png)